Vinyl hydrogen adipate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl hydrogen adipate can be synthesized through the esterification of adipic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where adipic acid and vinyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials. The use of efficient separation techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vinyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of adipic acid derivatives.
Reduction: Formation of hexanedioic acid esters.
Substitution: Formation of various substituted adipates.
Scientific Research Applications
Vinyl hydrogen adipate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with tailored properties.
Biology: Investigated for its potential as a biodegradable material in biomedical applications.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Vinyl hydrogen adipate can be compared with other similar compounds such as:
Poly(vinyl acetate): A thermoplastic polymer used in adhesives and coatings.
Poly(butylene adipate-co-terephthalate): A biodegradable polymer used in packaging and agricultural films.
Uniqueness: this compound stands out due to its combination of vinyl functionality and adipate backbone, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications, from polymer synthesis to biomedical uses .
Comparison with Similar Compounds
- Poly(vinyl acetate)
- Poly(butylene adipate-co-terephthalate)
- Poly(lactic acid)
- Poly(butylene succinate)
Biological Activity
Vinyl hydrogen adipate, a vinyl ester of adipic acid, has garnered attention in various fields due to its potential applications and biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is synthesized through the esterification of adipic acid with vinyl alcohol. Its structure is characterized by the presence of a vinyl group, which contributes to its reactivity and potential for polymerization. The compound's molecular formula is , and it exhibits properties typical of esters, including volatility and solubility in organic solvents.
1. Toxicological Studies
Research on the toxicological effects of this compound is limited. However, studies on related compounds such as di(2-ethylhexyl) adipate indicate potential health risks associated with exposure. Di(2-ethylhexyl) adipate has been shown to migrate from PVC films into food products, raising concerns about dietary intake and associated health effects, including reproductive toxicity and carcinogenicity .
A study examining the migration of di(2-ethylhexyl) adipate found significant levels in various food items, particularly those high in fat content. This suggests that this compound may exhibit similar behaviors due to structural similarities .
2. Biocompatibility and Polymer Applications
This compound is explored for its use in biocompatible polymers. Poly(vinyl alcohol) (PVA) blends with this compound have shown enhanced mechanical properties and biodegradability compared to traditional plastics. The incorporation of this compound into polymer matrices can improve flexibility and reduce brittleness, making it suitable for applications in biomedical devices .
Case Study 1: Migration Studies
A study conducted on the migration of plasticizers from PVC films demonstrated that this compound could potentially migrate into food products, similar to di(2-ethylhexyl) adipate. This migration was influenced by factors such as temperature and contact time with food items .
Case Study 2: Biodegradability Assessment
Research assessing the biodegradability of poly(butylene adipate) (PBA) blends containing this compound indicated that these materials could degrade more efficiently in environmental conditions compared to traditional plastics. The study utilized infrared spectroscopy to monitor degradation rates .
Table 1: Toxicological Data on Adipates
Compound | Acute Toxicity | Carcinogenicity | Reproductive Toxicity |
---|---|---|---|
Di(2-ethylhexyl) adipate | Moderate | Yes | Yes |
This compound | Unknown | Unknown | Unknown |
Note: Data for this compound is largely extrapolated from studies on similar compounds.
Table 2: Migration Levels of Di(2-ethylhexyl) Adipate
Food Type | Migration Level (mg/kg) |
---|---|
Cheese | 31 - 429 |
Cooked Meats | 49 - 181 |
Sandwiches | 64 - 325 |
Properties
IUPAC Name |
6-ethenoxy-6-oxohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2H,1,3-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQREXSTQVWUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200398 | |
Record name | Vinyl hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-38-0 | |
Record name | 1-Ethenyl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5238-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl hydrogen adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl hydrogen adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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